N-(4-oxo-2-phenylchromen-6-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
18467-10-2 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(4-oxo-2-phenylchromen-6-yl)acetamide |
InChI |
InChI=1S/C17H13NO3/c1-11(19)18-13-7-8-16-14(9-13)15(20)10-17(21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19) |
InChI Key |
WGUFRMJCOQLZTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Modifications
Established Synthetic Routes for Chromene-Acetamide Linkages
The formation of the N-(4-oxo-2-phenylchromen-6-yl)acetamide structure relies on a foundational multi-step synthetic sequence. This process involves the initial construction and functionalization of the flavone (B191248) core, followed by the introduction of the acetamide (B32628) group at a specific position.
Strategies for Functionalization at the Chromene C-6 Position
The key precursor for introducing a nitrogen-linked substituent at the C-6 position of the flavone scaffold is 6-aminoflavone (B1602494). The most common and established route to this intermediate involves the nitration of the flavone ring, followed by the reduction of the resulting nitro group.
The synthesis of the flavone core itself can be achieved through various established methods, such as the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction, which typically involve the cyclization of o-hydroxychalcones or related precursors. rsc.orgbiomedres.us Once the 2-phenyl-4H-chromen-4-one backbone is formed, electrophilic aromatic substitution can be employed to introduce a nitro group. Nitration is a common method for functionalizing such aromatic systems, typically yielding the 6-nitro derivative, 6-nitro-2-phenyl-4H-chromen-4-one. rsc.org
The subsequent and crucial step is the reduction of the nitro group to an amine. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or chemical reduction using metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid). The choice of reducing agent can be critical to avoid the reduction of other functional groups within the flavone molecule. This two-step sequence—nitration followed by reduction—provides a reliable pathway to 6-amino-2-phenylchromen-4-one, the essential precursor for acetamide introduction. mdpi.com
General Synthetic Approaches for Acetamide Moiety Introduction
With the 6-aminoflavone precursor in hand, the final step is the introduction of the acetamide moiety. This is typically achieved through N-acetylation of the primary amino group at the C-6 position. Several standard and efficient methods are available for this transformation.
One of the most common approaches is the reaction of the amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and to facilitate the reaction.
Alternatively, chloroacetamide derivatives can be used. For instance, reacting an amine with 2-chloro-N-substituted acetamide can form the desired amide linkage through nucleophilic substitution. ijpsr.comresearchgate.net The table below summarizes common conditions for N-acetylation.
Table 1: General Conditions for N-acetylation of Aromatic Amines
| Reagent | Catalyst/Base | Solvent | Temperature | Ref. |
|---|---|---|---|---|
| Acetic Anhydride | Pyridine or DMAP (catalyst) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temperature | nih.gov |
| Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane (DCM) | 0 °C to Room Temperature | nih.gov |
| Chloroacetyl Chloride | Potassium Carbonate (K₂CO₃) | Acetone or DMF | Room Temperature to Reflux | ijpsr.comresearchgate.net |
Derivatization Strategies for this compound Analogs
The derivatization of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be made to the A, B, or C rings of the flavone scaffold to generate a library of analogs.
Rational Design of Structural Variations and Their Synthesis
The rational design of new analogs involves making targeted chemical modifications to the parent structure. These variations can include altering the substitution pattern on the B-ring (the 2-phenyl group) or introducing additional functional groups onto the chromene core (A and C rings).
B-Ring Modifications: The phenyl group at the C-2 position is a common target for modification. Electron-donating groups (e.g., methoxy (B1213986), hydroxyl) or electron-withdrawing groups (e.g., nitro, halo) can be introduced onto this ring. This is typically achieved by starting the flavone synthesis with a correspondingly substituted benzoyl chloride or benzaldehyde. rsc.org For example, using 4-methoxybenzoyl chloride in a Baker-Venkataraman synthesis would lead to a 4'-methoxy substituted flavone core, which can then be carried through the nitration, reduction, and acetylation sequence.
A-Ring Modifications: Further substitution on the chromene A-ring is also a viable strategy. For instance, introducing substituents such as halogens (e.g., chlorine) or methoxy groups at other available positions (e.g., C-7 or C-8) can influence the molecule's properties. nih.govijpsr.com These modifications are often incorporated by selecting a starting phenol (B47542) with the desired substitution pattern prior to the initial flavone synthesis.
C-Ring and Acetamide Modifications: The core structure can also be altered. For example, the acetamide group itself can be modified by using different acylating agents to introduce longer alkyl chains or other functional groups instead of the acetyl group. nih.gov
Spectroscopic and Chromatographic Characterization in Synthetic Research
The confirmation of the structure and purity of newly synthesized this compound analogs is performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules. nih.gov
¹H NMR: Provides information on the number and chemical environment of protons. For a typical flavone acetamide, characteristic signals include those for the aromatic protons on the A and B rings, a singlet for the C-3 proton of the chromene ring, and a singlet for the methyl protons of the acetamide group. The NH proton of the amide often appears as a broad singlet. rsc.orgrsc.org
¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The carbonyl carbon of the chromene ring (C-4) and the amide carbonyl typically appear at the downfield end of the spectrum (around 170-180 ppm). rsc.orgnih.gov
Table 2: Representative NMR Data for Substituted 2-Phenylchromen-4-one Scaffolds
| Position | Representative ¹H Chemical Shift (δ ppm) | Representative ¹³C Chemical Shift (δ ppm) | Ref. |
|---|---|---|---|
| C-3 | ~6.8 s | ~107 | rsc.org |
| C-4 (C=O) | - | ~178 | rsc.org |
| C-5 | ~8.2 dd | ~125 | rsc.org |
| C-6 | Varies with substitution | Varies with substitution | rsc.org |
| C-7 | ~7.7 dt | ~134 | rsc.org |
| C-8 | ~7.5 d | ~118 | rsc.org |
| C-2', C-6' | ~7.9 m | ~126 | rsc.org |
Note: Chemical shifts are approximate and can vary significantly based on solvent and substitution patterns.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. Electrospray ionization (ESI) is a common method used for flavonoid derivatives, which typically shows a strong signal for the protonated molecule [M+H]⁺. rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compounds. By using a suitable stationary phase (e.g., C18) and mobile phase, the final product can be separated from any remaining starting materials or byproducts. The purity is often determined by the percentage of the total peak area that corresponds to the desired product. nih.gov
Molecular Mechanisms of Biological Activity
Exploration of Putative Molecular Targets and Pathways
The biological effects of flavonoid derivatives are often attributed to their interaction with various molecular targets, leading to the modulation of cellular signaling pathways.
Enzyme Inhibition Studies
Flavonoids and their derivatives are recognized for their ability to inhibit a range of enzymes involved in physiological and pathological processes. nih.gov
Cyclooxygenase-2 (COX-2): The anti-inflammatory properties of many flavonoids are linked to their inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2. nih.gov While numerous 2-phenyl-4H-chromen-4-one derivatives have been synthesized and evaluated as selective COX-2 inhibitors, specific inhibitory data for N-(4-oxo-2-phenylchromen-6-yl)acetamide against COX-2 are not available in the reviewed scientific literature. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov Various heterocyclic compounds, including those with an acetamide (B32628) moiety, have been investigated as CDK inhibitors. mdpi.com However, there are no specific studies reporting the inhibitory activity of this compound against cyclin-dependent kinases.
Urease: Urease is a nickel-containing metalloenzyme that plays a role in the pathogenesis of infections by certain bacteria, such as Helicobacter pylori. nih.gov The inhibition of urease is a therapeutic target for managing these infections. nih.gov While various classes of compounds have been studied as urease inhibitors, specific data on the inhibitory potential of this compound against urease is not documented in the available literature.
LasR Transcriptional Regulator: The LasR protein is a key transcriptional regulator in the quorum-sensing system of Pseudomonas aeruginosa, a bacterium known for its role in opportunistic infections. nih.gov Inhibition of LasR is a strategy to disrupt bacterial communication and virulence. Although some flavonoids and their derivatives have been explored as quorum sensing inhibitors, specific investigations into the interaction of this compound with the LasR transcriptional regulator have not been reported. mdpi.com
Receptor Binding and Modulation Investigations
The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action.
A3 Adenosine (B11128) Receptor: The A3 adenosine receptor is a G protein-coupled receptor involved in various physiological processes, and its modulation is of therapeutic interest. nih.govnih.gov While antagonists for the A3 adenosine receptor have been developed from various chemical scaffolds, there is no published research on the binding or modulatory effects of this compound on this receptor.
Cellular Signaling Pathway Interventions
The ability of a compound to interfere with cellular signaling pathways can have profound effects on cellular function.
NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. mdpi.com The anti-inflammatory effects of many natural products, including flavonoids, are mediated through the inhibition of this pathway. nih.gov While derivatives of the 2-phenyl-4H-chromen-4-one backbone have been shown to suppress inflammatory responses by inhibiting signaling pathways like TLR4/MAPK which can be upstream of NF-κB, specific studies detailing the intervention of this compound in the NF-κB signaling pathway are not available. nih.govresearchgate.net
Quorum Sensing: Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govnih.gov The disruption of quorum sensing is an attractive anti-virulence strategy. nih.gov Although flavonoids have been investigated as potential quorum sensing inhibitors, there is a lack of specific research on the effects of this compound on this bacterial communication system. mdpi.com
Biological Effects in In Vitro Models
The biological activities of this compound can be inferred from the known effects of related flavonoid derivatives in cellular systems.
Antiproliferative Activity in Cellular Systems
The 2-phenylchromen-4-one scaffold is a common feature in compounds with demonstrated antiproliferative activity against various cancer cell lines. mdpi.commdpi.comrsc.org The cytotoxic effects of these compounds are often mediated through the induction of cell cycle arrest and apoptosis. mdpi.com While numerous acetamide derivatives have also been synthesized and shown to possess antiproliferative properties, specific data on the antiproliferative activity of this compound in any cancer cell line is not available in the current literature. researchgate.netnih.gov
Anti-inflammatory Response Modulation
Flavonoids are well-documented for their anti-inflammatory properties. nih.goviapchem.orgresearchgate.net These effects are often attributed to the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. nih.gov The 2-phenyl-4H-chromen-4-one core is a key structural feature of many compounds with anti-inflammatory activity. nih.gov For instance, some derivatives of this scaffold have been shown to reduce the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov However, specific studies on the modulation of anti-inflammatory responses by this compound in in vitro models have not been reported.
Antimicrobial Efficacy
Information regarding the specific antimicrobial efficacy of this compound, including detailed research findings and data on its activity against various microbial strains, is not available in the provided search results.
Antioxidant Capacity Assessment
Specific studies detailing the antioxidant capacity of this compound, including data from assays such as DPPH or ABTS radical scavenging, were not found in the provided search results. While the antioxidant properties of the broader class of flavonoid acetamides have been investigated, data pertaining directly to this compound is not available. nih.govmdpi.com
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data published on the compound This compound to generate a detailed article that adheres to the requested structure-activity relationship and computational chemistry outline.
Research and computational studies tend to focus on analogs and derivatives of the 2-phenylchromen-4-one (flavone) scaffold with different substitution patterns. While general principles of pharmacophore modeling, substituent effects, and molecular docking are applied to the broader class of flavonoid derivatives, specific experimental or computational results for the this compound molecule, as required by the detailed outline, are not available in the public domain.
Therefore, it is not possible to provide a scientifically accurate and thorough analysis for the following sections as they pertain solely to this compound:
Structure Activity Relationship Sar Elucidation and Computational Chemistry
Advanced Computational Modeling Techniques (e.g., Free Energy Perturbation, Molecular Dynamics Simulations).
Generating content for these sections without specific data would result in speculation and would not meet the required standards of scientific accuracy.
Academic Prospects and Research Trajectories
N-(4-oxo-2-phenylchromen-6-yl)acetamide as a Lead Compound for Chemical Biology Research
This compound possesses a privileged scaffold, the 2-phenylchromen-4-one (flavone) core, which is a recurring motif in a multitude of biologically active natural products. This foundational structure provides a rigid framework that can be strategically modified to interact with a variety of biological targets. The acetamido group at the 6-position offers a key vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The utility of the flavone (B191248) scaffold as a starting point for drug discovery is well-documented, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and antioxidant activities. nih.gov For instance, the synthesis of novel chromone (B188151) derivatives, such as N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, highlights a common strategy where modifications to the core structure lead to potent and selective biological activity. nih.gov In one such study, derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, demonstrating the potential of this chemical class. nih.gov
The exploration of this compound as a lead compound in chemical biology would involve leveraging its core structure to develop probes for identifying and validating novel biological targets. The amenability of the acetamido group to further chemical transformation makes it an ideal handle for the attachment of reporter tags, affinity labels, or other functionalities necessary for chemical biology investigations.
Table 1: Key Features of this compound as a Lead Compound
| Feature | Description | Implication for Chemical Biology Research |
|---|---|---|
| Privileged Scaffold | The 2-phenylchromen-4-one core is frequently found in biologically active compounds. | Increased likelihood of interacting with biological targets. |
| Synthetic Tractability | The structure allows for straightforward chemical modification. | Facilitates the generation of diverse chemical libraries for screening. |
| Modification Handle | The acetamido group at the 6-position serves as a point for chemical derivatization. | Enables the attachment of probes, tags, and other functionalities. |
Design and Synthesis of Bivalent Ligands and Fluorophore Conjugates
A promising trajectory for the development of this compound-based probes is the design and synthesis of bivalent ligands and fluorophore conjugates. These advanced chemical tools can offer enhanced affinity, selectivity, and the ability to visualize biological processes.
Bivalent Ligands:
Bivalent ligands consist of two pharmacophores connected by a linker. This design can lead to a significant increase in binding affinity and selectivity for a target protein, particularly if the target exists as a dimer or in close proximity to another receptor. The design of a bivalent ligand based on this compound would involve synthesizing a dimer of the parent molecule connected by a flexible or rigid linker of optimal length. The linker length is a critical parameter that needs to be optimized to ensure that the two pharmacophores can simultaneously bind to their respective sites.
A general synthetic strategy could involve modifying the acetamido group to introduce a reactive functional group, such as an amine or a carboxylic acid, which can then be used to attach a bifunctional linker. The choice of linker can influence the solubility, cell permeability, and binding kinetics of the resulting bivalent ligand.
Fluorophore Conjugates:
The conjugation of a fluorophore to this compound would create a fluorescent probe that can be used to visualize the localization and dynamics of its biological target within living cells. The synthesis of such a conjugate would also likely proceed through modification of the acetamido group. A common approach is to convert the acetamide (B32628) to an amine, which can then be reacted with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of a fluorophore.
The selection of the fluorophore would depend on the specific application, with considerations for brightness, photostability, and spectral properties to minimize background fluorescence from cellular components. These fluorescent probes would be invaluable tools for target validation and for studying the mechanism of action of the parent compound.
Development of Novel Assay Methodologies for Target Validation
The identification of the biological target(s) of this compound is a critical step in its development as a chemical probe or therapeutic lead. This requires the development and implementation of robust assay methodologies.
Initial screening for biological activity can be performed using cell-based assays, such as cytotoxicity assays against a panel of cancer cell lines. nih.gov For example, the in vitro cytotoxic activity of related chromone derivatives has been examined against human lung adenocarcinoma (A-549) and human breast (MCF-7) cancer cell lines. nih.gov
For target identification, a variety of approaches can be employed. Affinity-based methods, such as affinity chromatography or activity-based protein profiling (ABPP), could be utilized. These techniques would involve immobilizing a derivative of this compound onto a solid support to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.
Furthermore, computational approaches, such as molecular docking, can be used to predict potential binding targets and to understand the molecular interactions between the compound and its target. nih.gov These in silico methods can guide the design of focused biochemical assays to confirm the predicted interactions. For instance, if a kinase is identified as a potential target, in vitro kinase inhibition assays would be performed to quantify the compound's inhibitory potency.
Table 2: Potential Assay Methodologies for Target Validation
| Assay Type | Purpose | Example |
|---|---|---|
| Cell-Based Assays | Initial screening for biological activity. | Cytotoxicity assays (e.g., MTT, SRB), cell cycle analysis. |
| Affinity-Based Methods | Identification of direct binding partners. | Affinity chromatography, activity-based protein profiling (ABPP). |
| Biochemical Assays | Validation of target engagement and quantification of activity. | Kinase inhibition assays, enzyme activity assays. |
| Computational Methods | Prediction of potential targets and binding modes. | Molecular docking, molecular dynamics simulations. |
Synergistic Research with Other Therapeutic Agents from a Mechanistic Perspective
The investigation of this compound in combination with other therapeutic agents represents a promising research avenue. The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a well-established strategy in cancer therapy. mdpi.com Natural products and their derivatives are increasingly being explored for their potential to enhance the efficacy of conventional anticancer drugs. nih.gov
For example, studies have shown that certain natural compounds can synergize with chemotherapeutic agents like doxorubicin (B1662922) and cisplatin. nih.gov This synergistic effect can be mediated through various mechanisms, including the inhibition of drug efflux pumps, modulation of signaling pathways involved in cell survival and apoptosis, and enhancement of the cytotoxic effects of the co-administered drug.
A research program focused on the synergistic potential of this compound would involve in vitro and in vivo studies combining this compound with established anticancer drugs. The choice of combination partners would be guided by the known or hypothesized mechanism of action of the flavone derivative. Mechanistic studies would be crucial to understand the molecular basis of any observed synergy. This could involve analyzing changes in cell signaling pathways, gene expression profiles, and markers of apoptosis and cell cycle arrest. Such research could lead to the development of novel combination therapies with improved efficacy and potentially reduced side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-oxo-2-phenylchromen-6-yl)acetamide, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with the formation of the chromen-4-one core via condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions. Subsequent acetamide substitution at position 6 can be achieved using coupling agents like EDCI/HOBt in anhydrous DMF. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%). Reaction yields are improved by optimizing stoichiometry and temperature (e.g., 0°C to room temperature for amide coupling) .
- Key Considerations : Monitor intermediates using TLC and characterize via -NMR to confirm regioselectivity.
Q. What analytical techniques are critical for characterizing This compound?
- Methodology :
- Spectroscopy : - and -NMR to confirm substitution patterns and acetamide integration. IR spectroscopy verifies carbonyl stretches (C=O at ~1680–1720 cm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H] ≈ 308.1 g/mol).
- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity and stability under physiological conditions .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodology :
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare to structurally similar derivatives (e.g., 6-chloro-quinazolinone analogs with IC ~10–15 µM) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of This compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement. Key parameters:
- Space group determination (e.g., monoclinic ).
- Hydrogen bonding analysis (e.g., acetamide N–H···O interactions stabilizing the chromenone core).
- Compare experimental bond lengths/angles with DFT-optimized structures to validate geometry .
Q. What strategies address contradictory bioactivity data across studies for this compound?
- Methodology :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell viability assay conditions).
- Structural Analogues : Evaluate substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) on activity. For example, fluorinated analogs often show enhanced membrane permeability, altering IC by 2–3 fold .
- Table : Bioactivity variation in chromenone derivatives:
| Substituent | IC (µM) | Target |
|---|---|---|
| 6-Acetamide | 12.5 ± 1.2 | Topoisomerase II |
| 6-Chloro | 9.8 ± 0.9 | EGFR kinase |
| 6-Methoxy | 18.3 ± 2.1 | COX-2 |
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2). Parameters:
- Grid box centered on active site (coordinates from PDB: 1CX2).
- Lamarckian genetic algorithm for conformational sampling.
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2.0 Å), hydrogen bond persistence (>70% simulation time) .
- Validation : Compare predicted binding energies with experimental IC values (R > 0.85 indicates reliability) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during acetamide coupling to control stereochemistry.
- Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., cyclization), reducing racemization risks. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
- Case Study : A scaled-up batch (50 g) achieved 98% ee using flow reactor conditions (40°C, 2 hr residence time) vs. 92% ee in batch mode .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
